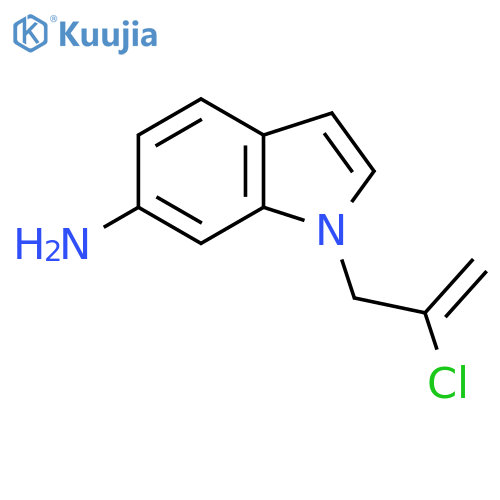Cas no 2138342-77-3 (1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine)

2138342-77-3 structure
商品名:1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
- 2138342-77-3
- EN300-1110787
-
- インチ: 1S/C11H11ClN2/c1-8(12)7-14-5-4-9-2-3-10(13)6-11(9)14/h2-6H,1,7,13H2
- InChIKey: WBMGKHUHLKKRSW-UHFFFAOYSA-N
- ほほえんだ: ClC(=C)CN1C=CC2C=CC(=CC1=2)N
計算された属性
- せいみつぶんしりょう: 206.0610761g/mol
- どういたいしつりょう: 206.0610761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110787-10.0g |
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine |
2138342-77-3 | 10g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1110787-1g |
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine |
2138342-77-3 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1110787-0.1g |
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine |
2138342-77-3 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1110787-0.05g |
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine |
2138342-77-3 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1110787-0.25g |
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine |
2138342-77-3 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1110787-5.0g |
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine |
2138342-77-3 | 5g |
$3520.0 | 2023-06-10 | ||
| Enamine | EN300-1110787-10g |
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine |
2138342-77-3 | 95% | 10g |
$3315.0 | 2023-10-27 | |
| Enamine | EN300-1110787-2.5g |
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine |
2138342-77-3 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1110787-0.5g |
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine |
2138342-77-3 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1110787-1.0g |
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine |
2138342-77-3 | 1g |
$1214.0 | 2023-06-10 |
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine 関連文献
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
2138342-77-3 (1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine) 関連製品
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
